2-Hydrazinyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Hydrazinyl-5-(trifluoromethyl)pyridine is a pyridine derivative that is part of a broader class of chemical compounds known for their varied applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar hydrazinyl pyridine compounds and their chemical behavior, which can be extrapolated to understand the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related hydrazinyl pyridine compounds often involves palladium-catalyzed reactions, as described in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, where hydrazides are added to 2-chloropyridine followed by dehydration under specific conditions . This method showcases the potential for creating a variety of analogues with different substituents, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of hydrazinyl pyridine derivatives is characterized by the presence of a hydrazo group, which can form intra- and inter-molecular hydrogen bonds, influencing the conformation and vibrational characteristics of the compounds . The crystal structure of one such compound revealed a monoclinic space group with specific cell dimensions, indicating a layered arrangement facilitated by hydrogen bonding . These structural insights are crucial for understanding the molecular geometry and potential reactivity of this compound.
Chemical Reactions Analysis
Hydrazinyl pyridine compounds can undergo various chemical reactions, including the formation of hydrazones through condensation with aldehydes or ketones . The reactivity of the hydrazino group is a key factor in these transformations, which could be relevant for the chemical behavior of this compound in the presence of different chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinyl pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a nitro group and its position relative to the hydrazino group can affect the vibrational spectra and the formation of hydrogen bonds . The solubility, absorption spectra, and fluorescence properties are also determined by the molecular structure, as seen in the study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . These properties are essential for predicting the behavior of this compound in different environments and its potential applications.
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Kumar et al. (2015) describes the synthesis of novel 4-trifluoromethyl-pyridin-2-yl hydrazide derivatives and 7-trifluoromethyl-1,2,4-triazolo[4,3-a]pyridine derivatives from 2-hydrazino-pyridine derivatives. This process showcases the utility of 2-hydrazinyl-5-(trifluoromethyl)pyridine in creating new chemical compounds, demonstrating its significance in synthetic chemistry (Kumar et al., 2015).
Crystal Structure Analysis
Ye and Tanski (2020) explored the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative of 5-(trifluoromethyl)pyridine. The study revealed a complex hydrogen-bonding network, indicating the potential of this compound derivatives in structural chemistry studies (Ye & Tanski, 2020).
Green Chemistry Applications
Wu et al. (2017) developed a base-promoted annulation of 2-hydrazinyl pyridine with atmospheric CO2, representing a sustainable and green approach to synthesizing triazolones. This highlights the role of this compound in eco-friendly chemical processes (Wu et al., 2017).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including those based on 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, for molecular docking and in vitro screenings. This research underscores the importance of this compound derivatives in pharmaceutical research (Flefel et al., 2018).
Antibacterial and Antitumor Activity Studies
Research by Zou et al. (2020) on pyridine hydrazyl thiazole metal complexes, including derivatives of 2-, 3-pyridine, demonstrated their potential antibacterial and antitumor activities. This indicates the possible biomedical applications of this compound in the development of new therapeutic agents (Zou et al., 2020).
Safety and Hazards
While specific safety and hazard data for 2-Hydrazinyl-5-(trifluoromethyl)pyridine was not found in the search results, it’s important to note that all chemicals should be handled with appropriate safety precautions. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
It is noted that this compound is a derivative of polycyclic heteroaromatic compounds and is useful as a trpa1 modulator . TRPA1 is a member of the transient receptor potential channel family and plays a role in sensing pain and inflammation.
Mode of Action
As a TRPA1 modulator, it may interact with the TRPA1 channels, influencing their activity and thus modulating the sensation of pain .
Result of Action
As a TRPA1 modulator, it may influence the activity of TRPA1 channels, potentially affecting the sensation of pain .
properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJYGJBOYHPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363124 | |
Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89570-85-4 | |
Record name | 2-Hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89570-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydrazinyl-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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